2-Cyano-3-(thiazol-2-yl)acrylic acid 2-Cyano-3-(thiazol-2-yl)acrylic acid
Brand Name: Vulcanchem
CAS No.: 1567534-28-4
VCID: VC4734200
InChI: InChI=1S/C7H4N2O2S/c8-4-5(7(10)11)3-6-9-1-2-12-6/h1-3H,(H,10,11)/b5-3+
SMILES: C1=CSC(=N1)C=C(C#N)C(=O)O
Molecular Formula: C7H4N2O2S
Molecular Weight: 180.18

2-Cyano-3-(thiazol-2-yl)acrylic acid

CAS No.: 1567534-28-4

Cat. No.: VC4734200

Molecular Formula: C7H4N2O2S

Molecular Weight: 180.18

* For research use only. Not for human or veterinary use.

2-Cyano-3-(thiazol-2-yl)acrylic acid - 1567534-28-4

Specification

CAS No. 1567534-28-4
Molecular Formula C7H4N2O2S
Molecular Weight 180.18
IUPAC Name (E)-2-cyano-3-(1,3-thiazol-2-yl)prop-2-enoic acid
Standard InChI InChI=1S/C7H4N2O2S/c8-4-5(7(10)11)3-6-9-1-2-12-6/h1-3H,(H,10,11)/b5-3+
Standard InChI Key JAHDBRAKMOMJIV-HWKANZROSA-N
SMILES C1=CSC(=N1)C=C(C#N)C(=O)O

Introduction

Chemical Structure and Molecular Characteristics

Structural Elucidation

The compound’s IUPAC name, 2-cyano-3-(1,3-thiazol-2-yl)prop-2-enoic acid, reflects its three key functional groups:

  • A cyano group at the α-position, contributing to electron-withdrawing effects.

  • A thiazole ring (a five-membered heterocycle containing sulfur and nitrogen) at the β-position, enabling π-π stacking interactions.

  • A carboxylic acid terminus, allowing for hydrogen bonding and salt formation .

The E-configuration of the α,β-unsaturated double bond ensures a planar geometry, as confirmed by X-ray crystallography and NMR spectroscopy . This conjugation stabilizes the molecule and enhances its absorption properties in the ultraviolet-visible (UV-Vis) spectrum.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC7H4N2O2S\text{C}_7\text{H}_4\text{N}_2\text{O}_2\text{S}
Molecular Weight180.19 g/mol
Boiling Point371.7°C at 760 mmHg
DensityNot reported
Storage Conditions2–8°C, dry and sealed

Synthesis and Industrial Production

Synthetic Routes

The primary synthesis involves a Knoevenagel condensation between cyanoacetic acid and 2-thiazolecarboxaldehyde under basic conditions . This reaction proceeds via a nucleophilic attack of the aldehyde’s carbonyl carbon by the active methylene group of cyanoacetic acid, followed by dehydration to form the α,β-unsaturated system.

Representative Reaction:

NC-CH2COOH+Thiazole-2-carboxaldehydeBase2-Cyano-3-(thiazol-2-yl)acrylic acid+H2O\text{NC-CH}_2\text{COOH} + \text{Thiazole-2-carboxaldehyde} \xrightarrow{\text{Base}} \text{2-Cyano-3-(thiazol-2-yl)acrylic acid} + \text{H}_2\text{O}

Industrial-scale production employs continuous flow reactors to optimize yield (typically >75%) and purity . Post-synthesis purification involves recrystallization from ethanol or methanol, yielding a pale yellow crystalline solid .

Challenges in Synthesis

  • Side Reactions: Competing aldol condensation may occur if reaction temperatures exceed 80°C.

  • Sensitivity to Moisture: The cyano group hydrolyzes to an amide in aqueous acidic conditions, necessitating anhydrous environments .

Physicochemical Properties

Spectral Characterization

  • IR Spectroscopy: Strong absorption bands at 2200–2250 cm⁻¹ (C≡N stretch) and 1700–1750 cm⁻¹ (carboxylic acid C=O stretch) .

  • NMR Spectroscopy:

    • 1H^1\text{H}: δ 8.2 ppm (thiazole H), δ 6.8 ppm (vinyl H), δ 12.5 ppm (broad, COOH) .

    • 13C^{13}\text{C}: δ 165 ppm (COOH), δ 115 ppm (CN), δ 140–150 ppm (thiazole carbons) .

Thermal Stability

The compound decomposes at temperatures above 250°C, with a boiling point of 371.7°C at atmospheric pressure . Its thermal resilience makes it suitable for high-temperature applications in material science.

Applications in Research and Industry

Organic Electronics

The conjugated π-system enables use in:

  • Organic Photovoltaics (OPVs): As an electron-accepting layer, achieving power conversion efficiencies up to 8.2% in polymer solar cells .

  • Organic Light-Emitting Diodes (OLEDs): Enhances hole-blocking capabilities due to the electron-deficient thiazole ring.

Dyes and Pigments

The compound serves as a precursor for azo dyes, imparting vivid colors (λmax ≈ 450–550 nm) and excellent lightfastness. Its cyano group improves solubility in polar aprotic solvents, facilitating textile dyeing processes .

Pharmaceutical Intermediates

In drug discovery, the thiazole moiety is leveraged for:

  • Antimicrobial Agents: Derivatives show MIC values of 2–4 µg/mL against Staphylococcus aureus.

  • Kinase Inhibitors: The carboxylic acid group enables salt formation with bioactive amines, enhancing bioavailability .

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